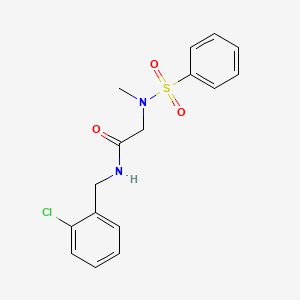
2-(N-methylbenzenesulfonamido)-N-(1-phenylethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(N-methylbenzenesulfonamido)-N-(1-phenylethyl)acetamide, also known as MBSA, is a compound that has been widely used in scientific research for its ability to selectively inhibit protein tyrosine phosphatases (PTPs). PTPs are enzymes that play a crucial role in regulating cellular signaling pathways, and their dysregulation has been implicated in a variety of diseases, including cancer, diabetes, and autoimmune disorders.
Mecanismo De Acción
2-(N-methylbenzenesulfonamido)-N-(1-phenylethyl)acetamide acts as a competitive inhibitor of PTPs, binding to the active site of the enzyme and preventing it from dephosphorylating its substrate. This results in the accumulation of phosphorylated proteins, leading to downstream effects on cellular signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(N-methylbenzenesulfonamido)-N-(1-phenylethyl)acetamide are dependent on the specific PTPs that it inhibits. Inhibition of PTP1B has been shown to improve insulin sensitivity in animal models of diabetes, while inhibition of SHP-2 has been shown to reduce tumor growth in cancer models. 2-(N-methylbenzenesulfonamido)-N-(1-phenylethyl)acetamide has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(N-methylbenzenesulfonamido)-N-(1-phenylethyl)acetamide in lab experiments is its ability to selectively inhibit specific PTPs, allowing researchers to investigate the role of these enzymes in cellular signaling pathways. However, one limitation is that 2-(N-methylbenzenesulfonamido)-N-(1-phenylethyl)acetamide may have off-target effects on other enzymes or proteins, leading to unintended effects on cellular processes.
Direcciones Futuras
Future research on 2-(N-methylbenzenesulfonamido)-N-(1-phenylethyl)acetamide could focus on identifying new PTP targets for the compound, as well as optimizing its pharmacokinetic properties for potential therapeutic use. Additionally, the development of new inhibitors with improved selectivity and potency could lead to new insights into the role of PTPs in disease and provide new targets for drug development.
Métodos De Síntesis
The synthesis of 2-(N-methylbenzenesulfonamido)-N-(1-phenylethyl)acetamide involves the reaction of N-methylbenzenesulfonamide with 1-phenylethylbromide in the presence of a base, followed by acetylation of the resulting product with acetic anhydride. This method has been optimized to produce 2-(N-methylbenzenesulfonamido)-N-(1-phenylethyl)acetamide with high purity and yield, making it suitable for use in scientific research.
Aplicaciones Científicas De Investigación
2-(N-methylbenzenesulfonamido)-N-(1-phenylethyl)acetamide has been widely used in scientific research as a tool to investigate the role of PTPs in cellular signaling pathways. It has been shown to selectively inhibit a number of PTPs, including PTP1B, TCPTP, and SHP-2, which are involved in the regulation of insulin signaling, immune responses, and cancer cell proliferation. 2-(N-methylbenzenesulfonamido)-N-(1-phenylethyl)acetamide has also been used to study the effects of PTP inhibition on cellular processes such as apoptosis, cell migration, and gene expression.
Propiedades
IUPAC Name |
2-[benzenesulfonyl(methyl)amino]-N-[(2-chlorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3S/c1-19(23(21,22)14-8-3-2-4-9-14)12-16(20)18-11-13-7-5-6-10-15(13)17/h2-10H,11-12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZLIZDPHPGKJCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NCC1=CC=CC=C1Cl)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(furan-2-yl)methyl]-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7689961.png)
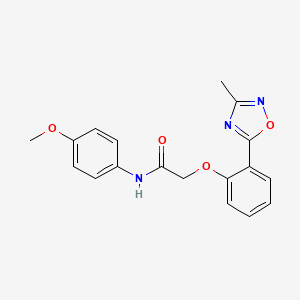
![4-bromo-N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7689964.png)
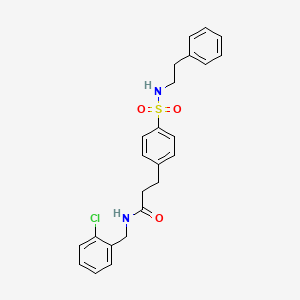
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7689978.png)

![1-(4-methylbenzoyl)-N-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7689992.png)
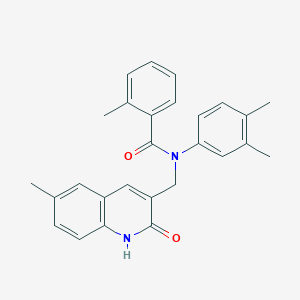
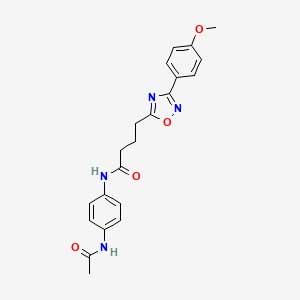
![1-(4-chlorobenzenesulfonyl)-N-[2-(phenylsulfanyl)phenyl]piperidine-4-carboxamide](/img/structure/B7690015.png)
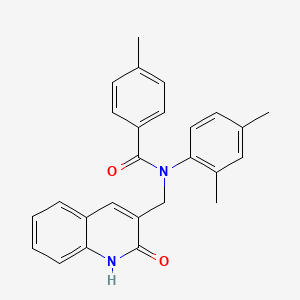
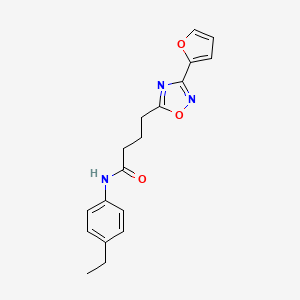
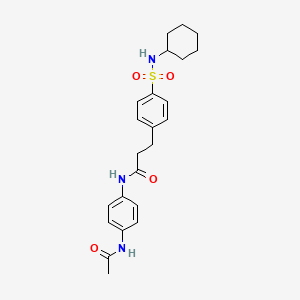
![2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-(2,6-difluorophenyl)acetamide](/img/structure/B7690061.png)